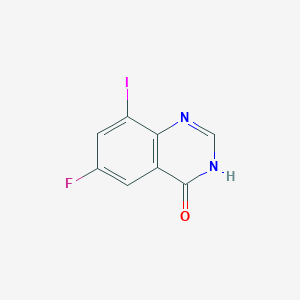

6-Fluoro-8-iodoquinazolin-4(3H)-one

Description

Properties

IUPAC Name |

6-fluoro-8-iodo-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FIN2O/c9-4-1-5-7(6(10)2-4)11-3-12-8(5)13/h1-3H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPAVOKIXWXFPAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)NC=N2)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FIN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909336-80-6 | |

| Record name | 6-fluoro-8-iodo-3,4-dihydroquinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Medicinal Chemistry

Drug Development

The unique molecular structure of 6-Fluoro-8-iodoquinazolin-4(3H)-one makes it a candidate for drug development. Its halogen substituents may enhance its interaction with biological targets, potentially leading to the development of new therapeutics for various diseases, including cancer and infectious diseases. Research indicates that this compound exhibits significant biological activity, influencing cellular processes such as apoptosis and cell proliferation.

Antimicrobial Activity

Recent studies have shown that derivatives of quinazolinone, including this compound, demonstrate antimicrobial properties. For example, compounds derived from quinazoline scaffolds have been tested against various bacterial strains, showing promising results in inhibiting growth . The presence of halogens in the structure often correlates with enhanced antimicrobial efficacy.

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure and biological activity of this compound is crucial for optimizing its pharmacological properties. Studies have indicated that modifications to the quinazolinone core can significantly affect its activity against specific targets:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Chloroquinazolin-4(3H)-one | Chlorine at position 6 | Less lipophilic compared to fluorinated analogs |

| 7-Iodoquinazolin-4(3H)-one | Iodine at position 7 | Different biological activity due to substitution |

| 5-Nitroquinazolin-4(3H)-one | Nitro group at position 5 | Known for anti-tumor properties |

The combination of fluorine and iodine in this compound may enhance its reactivity and biological profile compared to other similar compounds.

Therapeutic Applications

Cancer Treatment

Research has identified quinazoline derivatives as potential lead compounds in cancer therapy. The anti-proliferative activity observed in various studies suggests that compounds like this compound could be effective against non-small cell lung cancer (NSCLC) and other malignancies . The fluorine substituent's positioning has been shown to influence the compound's effectiveness in inhibiting tumor cell growth.

Neuroprotective Effects

Some studies suggest that quinazoline derivatives may also exhibit neuroprotective properties. The modulation of specific signaling pathways by these compounds indicates their potential in treating neurodegenerative diseases . Further research is needed to elucidate these mechanisms fully.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Antitumor Activity: A study demonstrated that derivatives showed significant cytotoxic effects on various cancer cell lines, indicating their potential as anticancer agents .

- Antimicrobial Efficacy: Another investigation reported that synthesized quinazoline derivatives exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria, reinforcing their role in developing new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

Table 1: Key Structural and Electronic Differences

Key Observations:

- In contrast, bromine (in the 8-bromo analog) offers less polarizability but higher reactivity in cross-coupling reactions.

- Steric Hindrance : Iodine’s larger atomic radius increases steric bulk compared to bromine or chlorine, which may influence binding affinity to enzyme active sites.

- Electron-Withdrawing Groups: The nitro group in 7-Fluoro-6-nitroquinazolin-4(3H)-one significantly reduces electron density on the quinazolinone core, altering reactivity and metabolic stability compared to halogenated analogs.

Key Observations:

- Anti-Inflammatory Potential: While this compound’s activity remains untested, structurally related 3-substituted quinazolinones (e.g., 5a, 8a) exhibit significant anti-inflammatory effects, suggesting that halogen positioning is critical.

- Safety Considerations : The bromo analog’s safety data sheet (SDS) emphasizes inhalation risks, implying similar precautions may apply to the iodo derivative due to halogen volatility.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 6-Fluoro-8-iodoquinazolin-4(3H)-one, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step procedures, starting with halogenation of the quinazoline core followed by regioselective iodination. Key factors include:

- Temperature Control : Maintain 60–80°C during iodination to avoid side reactions (e.g., over-iodination or decomposition) .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency by stabilizing intermediates .

- Catalyst Use : Pd/C or CuI catalysts improve yield in cross-coupling steps .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use H/C NMR and high-resolution mass spectrometry (HRMS) to verify substituent positions and molecular weight .

- Crystallography : Single-crystal X-ray diffraction resolves 3D conformation, critical for studying π-π stacking or halogen bonding .

- Purity Assessment : Combine HPLC (C18 column, acetonitrile/water gradient) with elemental analysis .

Q. How can researchers optimize purification protocols for this compound?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures (7:3 v/v) for high recovery rates .

- Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:3) effectively separates iodinated byproducts .

- Yield Maximization : Pre-purify crude products via acid-base extraction to remove unreacted starting materials .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives targeting specific biological receptors?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with kinase domains (e.g., EGFR or VEGFR2) .

- DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization .

- MD Simulations : Simulate ligand-receptor dynamics over 100+ ns to assess stability of halogen-bond interactions .

Q. What experimental design strategies resolve contradictions in activity data across studies?

- Methodological Answer :

- Factorial Design : Apply 2 factorial experiments to isolate variables (e.g., solvent polarity, temperature) affecting bioactivity .

- Meta-Analysis : Use hierarchical clustering to group discrepant results by assay type (e.g., cell-based vs. enzymatic) and identify systemic biases .

- Control Standardization : Include positive controls (e.g., gefitinib for kinase inhibition) to normalize inter-lab variability .

Q. How can reaction path search algorithms improve synthetic route efficiency?

- Methodological Answer :

- Quantum Chemical Modeling : Employ Gaussian or ORCA to map energy profiles for iodination steps, identifying low-barrier pathways .

- Machine Learning : Train models on existing quinazoline reaction databases to predict optimal catalysts/solvents .

- Feedback Loops : Integrate computational predictions with robotic high-throughput screening for rapid validation .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining regioselectivity?

- Methodological Answer :

- Flow Chemistry : Continuous flow reactors enhance heat/mass transfer, reducing side reactions during iodination .

- DoE Optimization : Use response surface methodology (RSM) to balance temperature, residence time, and reagent stoichiometry .

- In Situ Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR for real-time tracking of intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.